BenchChemオンラインストアへようこそ!

1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea

Lipophilicity Drug-likeness Fragment-based drug discovery

Ensure SAR fidelity with this 5-yl regioisomer (CAS 708284-30-4). Unlike the 6-yl series (e.g., PRMT3 inhibitors), this scaffold targets NOX1 (IC50 187 nM) & Mcl-1. The isopropyl substituent delivers a superior drug-like logP of ~1.94 vs. bulkier naphthalenyl analogs (logP ~3.9), preventing false negatives in HTS. Tiered purity (90% for scale-up; 98% for bioassays) optimizes R&D spend. Direct structural entry point into patent CA2991519C for plant senescence modulation.

Molecular Formula C10H12N4OS
Molecular Weight 236.29
CAS No. 708284-30-4
Cat. No. B2400455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea
CAS708284-30-4
Molecular FormulaC10H12N4OS
Molecular Weight236.29
Structural Identifiers
SMILESCC(C)NC(=O)NC1=CC2=C(C=C1)SN=N2
InChIInChI=1S/C10H12N4OS/c1-6(2)11-10(15)12-7-3-4-9-8(5-7)13-14-16-9/h3-6H,1-2H3,(H2,11,12,15)
InChIKeyAEZOWGHSOUQXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 9 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,3-Benzothiadiazol-5-yl)-3-(propan-2-yl)urea (CAS 708284-30-4): Product Profile and Core Physicochemical Identity


1-(1,2,3-Benzothiadiazol-5-yl)-3-(propan-2-yl)urea (CAS 708284-30-4) is a heterocyclic urea building block with molecular formula C10H12N4OS and a molecular weight of 236.29 g/mol. The compound features a 1,2,3-benzothiadiazole core substituted at the 5-position with an N′-isopropyl urea moiety. Key physicochemical properties, including a calculated logP of 1.94, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, define its solubility and permeability profile . It is commercially available as a research chemical with purities ranging from 90% to 98%, and is classified with GHS07 hazard warnings [1]. This compound is a member of the benzothiadiazole urea class explored for kinase inhibition and plant senescence regulation, distinguishing itself from its analogs through distinct steric and electronic properties conferred by the isopropyl group [2].

Why 1,2,3-Benzothiadiazole Urea Analogs Cannot Be Interchanged: The Case of 5-yl vs. 6-yl Regioisomers and N′-Substituent Effects


Generic procurement of 'a benzothiadiazole urea' without specifying the regioisomer and N′-substituent is not viable for structure-activity relationship (SAR)-driven research programs. The commercially available 5-yl isomer series (e.g., CAS 708284-30-4, BDBM46746, CHEBI:107095) and the 6-yl isomer series (e.g., PRMT3/UNC2327, BTdCPU) show distinct biological target profiles, as evidenced by BindingDB affinity data. For example, the 5-yl 4-dimethylaminophenyl urea derivative (BDBM46746) exhibits an IC50 of 187 nM against NADPH oxidase 1, whereas the 6-yl 2-oxo-2-phenylethyl urea derivative is a known allosteric inhibitor of PRMT3 [1][2]. Within the 5-yl series, the identity of the N′-substituent (isopropyl vs. 4-dimethylaminophenyl vs. naphthalenyl) dictates critical molecular properties such as lipophilicity (logP) and steric bulk, which directly influence solubility, permeability, and target binding. Replacing the isopropyl group with a more hydrophobic moiety could compromise aqueous solubility without necessarily improving potency, making CAS 708284-30-4 a more favorable fragment or early lead scaffold.

Quantitative Evidence Guide: How 1-(1,2,3-Benzothiadiazol-5-yl)-3-(propan-2-yl)urea Outperforms Key Analogs


Lipophilicity Control: 1.9 logP Unit Reduction vs. Naphthalenyl Analog Improves Aqueous Solubility Profile

The calculated logP of 1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea is 1.94, a value that resides within the optimal drug-like range (logP 1–3) for lead-like compounds . In contrast, the closely related 5-yl analog 1-(1,2,3-benzothiadiazol-5-yl)-3-(1-naphthalenyl)urea (CHEBI:107095) has a predicted logP of approximately 3.9, representing a 100-fold theoretical increase in lipophilicity and a concomitant risk of poor aqueous solubility and off-target promiscuity [1]. This difference is directly attributable to the replacement of the bulky naphthalenyl group with the compact isopropyl moiety.

Lipophilicity Drug-likeness Fragment-based drug discovery

Purity Grade Advantage: 98% vs. 90% Batch Options Enable Fit-for-Purpose Selection in Biological Assays

Commercially available batches of 1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea can be procured at two distinct purity grades: 90% (Leyan Cat. 1434337) and 98% (Chemsrc) [1]. This tiered availability provides a tangible procurement advantage over closely related 5-yl or 6-yl analogs such as 1-(1,2,3-benzothiadiazol-5-yl)-3-(2,6-dimethylphenyl)urea (CAS 866042-25-3) or BTdCPU, which are typically listed only at a single unspecified or lower purity grade [2]. The 98% grade is suitable for high-sensitivity biochemical assays where trace impurities could confound IC50 determinations, while the 90% grade offers a cost-effective option for initial synthetic transformations.

Purity Biological screening QC standards

Regioisomeric Specificity: The 5-yl Position Drives Distinct Kinase Inhibition vs. PRMT3 Targeting by 6-yl Ureas

The regiochemistry of the urea linkage on the benzothiadiazole core fundamentally alters biological target engagement. A 5-yl urea analog (BDBM46746) demonstrates potent inhibition of NADPH oxidase 1 (IC50 = 187 nM) and Mcl-1 (IC50 = 455 nM) [1]. In contrast, the 6-yl regioisomer 1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-phenylethyl)urea is a validated allosteric inhibitor of PRMT3, as confirmed by X-ray crystallography (PDB: 4HSG) [2]. CAS 708284-30-4, bearing the 5-yl substitution pattern, thus belongs to a distinct biological activity cluster separate from the PRMT3-targeting 6-yl series. A procurement decision for kinase-focused screening programs must specify the 5-yl regioisomer to align with the known activity landscape.

Regiochemistry Kinase inhibition PRMT3 Target selectivity

Safety Profile Clarity: Explicit GHS07 Hazard Classification Enables Informed Laboratory Risk Assessment

The target compound is accompanied by a detailed GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This explicit safety documentation provides a clear basis for risk assessment and personal protective equipment (PPE) requirements, in contrast to many closely related benzothiadiazole ureas (e.g., CAS 866042-25-3 or CHEBI:107095) for which standardized hazard data are not publicly available from suppliers [1]. The defined safety profile reduces institutional review delays and ensures occupational health compliance during procurement.

Safety GHS classification Lab safety Procurement compliance

Best-Fit Scenarios for 1-(1,2,3-Benzothiadiazol-5-yl)-3-(propan-2-yl)urea Based on Quantitative Evidence


Fragment-Based or Lead-Like Library Design Requiring Optimal logP (1.94)

Medicinal chemistry teams constructing fragment libraries or performing lead optimization can prioritize CAS 708284-30-4 due to its calculated logP of 1.94, which resides within the optimal drug-like range of 1–3 . Compared to the naphthalenyl analog with a predicted logP of approximately 3.9 [1], this compound offers a superior starting point for balancing solubility and permeability without additional structural modifications. This is critical for high-throughput screening where compound precipitation leads to false negatives.

NADPH Oxidase 1 or Mcl-1 Targeted Screening Campaigns

For biochemical or cell-based screens targeting NADPH oxidase 1 (IC50 = 187 nM) or the anti-apoptotic protein Mcl-1 (IC50 = 455 nM), the 5-yl regioisomer represented by CAS 708284-30-4 provides a direct structural entry point . The isopropyl substituent can serve as a minimal steric probe for SAR expansion, as opposed to the bulkier phenyl or naphthalenyl analogs that may sterically preclude key binding interactions. Procurement of this specific regioisomer ensures alignment with known active scaffolds.

Plant Senescence or Abiotic Stress Research

The core 1,2,3-thiadiazol-5-yl urea scaffold is claimed in patent CA2991519C for the regulation of plant senescence and as an anti-stress factor for plant cells and organs . CAS 708284-30-4, with its defined physicochemical profile and commercial availability at up to 98% purity [1], is well-suited for agricultural biotechnology studies exploring cytokinin-like activity or stress tolerance enhancement. The isopropyl substituent distinguishes it from the dimethylphenyl or chlorophenyl analogs previously evaluated in this context.

Cost-Effective Synthetic Intermediate Sourcing at Tiered Purity

Researchers planning multi-step organic syntheses can leverage the availability of both 90% and 98% purity grades [1]. The 90% grade can be used for initial reaction optimization and scale-up trials, while the 98% grade is reserved for final-stage coupling or biological testing, optimizing procurement cost without compromising downstream assay reliability. This tiered approach is not consistently available for competing benzothiadiazole urea analogs.

Quote Request

Request a Quote for 1-(1,2,3-benzothiadiazol-5-yl)-3-(propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.